molecular formula C14H16N2O3 B2647289 N-(3-HYDROXY-3-PHENYLPROPYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1448122-66-4

N-(3-HYDROXY-3-PHENYLPROPYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2647289
CAS No.: 1448122-66-4
M. Wt: 260.293
InChI Key: VJHKLEOOWYOWNB-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide is a carboxamide derivative characterized by a 1,2-oxazole ring substituted with a methyl group at position 5 and a carboxamide-linked 3-hydroxy-3-phenylpropyl chain. The hydroxy-phenylpropyl moiety may enhance solubility compared to non-polar analogs, while the 1,2-oxazole core could influence metabolic stability and target binding.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)14(18)15-8-7-13(17)11-5-3-2-4-6-11/h2-6,9,13,17H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHKLEOOWYOWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 5-methyl-1,2-oxazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrooxazole derivative.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its mechanism of action primarily involves the inhibition of specific enzymes like carboxypeptidase B, which plays a crucial role in protein digestion and cellular signaling pathways.

Case Study: Anticancer Activity
Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. In vitro studies demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects .

Biochemical Probes

The compound is also being explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to selectively inhibit enzymes makes it a valuable tool for understanding complex biological processes.

Research Insight: Enzyme Interaction
Studies indicate that compounds with similar structures have been used to probe interactions with phosphoinositide 3-kinases (PI3Ks), which are critical for cell signaling. The selective inhibition observed suggests that this compound could provide insights into enzyme regulation in cancer and inflammatory diseases .

Material Science

In addition to its biological applications, this compound can serve as a building block in organic synthesis, contributing to the development of new materials with tailored properties. Its unique structure allows for the modification and synthesis of more complex molecules.

Application Example: Synthesis of Functional Materials
The compound can be utilized in the synthesis of polymers or other materials that require specific functional groups for desired properties. This application is particularly relevant in developing smart materials or drug delivery systems.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and oxazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The phenyl group contributes to the compound’s hydrophobic interactions with the target site. These interactions can result in inhibition or activation of biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include carboxamide derivatives with variations in substituents and heterocyclic cores. Below is a comparative analysis based on functional groups, substituent effects, and reported applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use/Properties
N-(3-Hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 3-Hydroxy-3-phenylpropyl, 5-methyl Unknown (inferred bioactivity)
N-(3,4-Dichlorophenyl) propanamide (Propanil) Propanamide 3,4-Dichlorophenyl Herbicide (rice paddies)
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) 1,3-Oxazole (isoxazole) 5-Isoxazolyl, dimethoxyphenyl Herbicide (broadleaf weeds)

Key Observations:

Heterocyclic Core Differences :

  • The 1,2-oxazole core in the target compound is less common in agrochemicals compared to 1,3-oxazole (isoxazole) in Isoxaben. The 1,2-oxazole’s electronic and steric properties may alter binding affinity to biological targets, such as enzymes involved in plant cell wall synthesis .

Substituent Effects :

  • Hydroxy-Phenylpropyl vs. Chlorinated Phenyl : The hydroxy group in the target compound likely increases hydrophilicity, improving solubility compared to Propanil’s lipophilic 3,4-dichlorophenyl group. This could reduce environmental persistence but enhance systemic mobility in organisms.
  • Methyl vs. Isoxazolyl Substituents : The 5-methyl group on the oxazole may confer metabolic stability, whereas Isoxaben’s 5-isoxazolyl group contributes to herbicidal specificity by inhibiting cellulose biosynthesis .

However, the absence of electron-withdrawing groups (e.g., chlorine in Propanil) could reduce its pesticidal efficacy against specific targets.

Research Findings and Data Gaps

  • Bioactivity Limitations: No direct studies on the compound’s herbicidal or pharmacological activity are available. Inferences are drawn from structural parallels to Propanil and Isoxaben .
  • Physicochemical Properties : Computational modeling could predict logP, solubility, and metabolic pathways, but experimental validation is required.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates an oxazole ring, a carboxamide group, and a hydroxyphenylpropyl moiety. Its IUPAC name is this compound, with a molecular formula of C19H22N2O3C_{19}H_{22}N_2O_3 and a molecular weight of approximately 342.39 g/mol .

Target Enzymes

The primary target for this compound is Carboxypeptidase B . It is believed that the compound inhibits this enzyme's activity, which is crucial in various physiological processes including protein digestion and blood pressure regulation .

Mode of Action

The interaction with carboxypeptidase B suggests that this compound may modulate enzymatic pathways involved in inflammation and cancer progression. The inhibition could lead to alterations in peptide processing that might affect tumor growth dynamics .

Anticancer Properties

Research has indicated that derivatives of oxazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 1MCF-71.2
Compound 2HCT1163.7
Compound 3DLD-10.27

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant capabilities. In vitro studies have demonstrated that it can reduce oxidative stress markers in cells treated with tert-butyl hydroperoxide (TBHP), indicating potential neuroprotective effects .

In Vivo Studies

In vivo studies using xenograft models have shown that related oxazole derivatives can inhibit tumor growth significantly. For instance, one study reported a tumor growth inhibition of 63% at a dosage of 50 mg/kg in human colorectal DLD-1 xenograft models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups on the oxazole ring for enhancing biological activity. Modifications at the phenyl ring or the carboxamide group can lead to variations in potency and selectivity against different cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling the oxazole-4-carboxylic acid derivative with 3-hydroxy-3-phenylpropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent choice (e.g., DMF or acetonitrile), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid) significantly impact purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the product (>95% purity). Reaction progress is monitored using TLC (Rf ~0.3 in EtOAc/hexane 1:1) or HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxazole C5-methyl at δ ~2.3 ppm, carboxamide NH at δ ~8.5 ppm).
  • HRMS : To verify molecular ion [M+H]⁺ (e.g., calculated m/z 331.1422 for C₁₉H₂₁N₂O₃).
  • X-ray crystallography : For absolute configuration determination (if crystalline), though challenges arise due to the hydroxypropyl group’s flexibility. Use SHELX programs for refinement .

Q. What preliminary bioactivity screens are recommended for this compound?

  • Methodological Answer : Initial screens include:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., MIC values compared to ciprofloxacin).
  • Cancer cell viability : MTT assay on lines like MCF-7 or A549 (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., AKT1 inhibition at 10 µM). Data should be normalized to positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Solubility issues : Use DMSO stocks ≤0.1% v/v; confirm compound stability via LC-MS.
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Mask the hydroxy group with acetyl or phosphate esters to improve bioavailability.
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation).
  • Deuterium incorporation : Replace labile hydrogens (e.g., C-H bonds adjacent to the oxazole ring) to slow metabolism .

Q. How can computational modeling guide target identification for this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against targets like AKT1 (PDB: 3O96) or viral polymerases. Prioritize poses with hydrogen bonds to the carboxamide and π-π stacking with the phenyl group.
  • MD simulations : Assess binding stability (50 ns trajectories) in explicit solvent (TIP3P water). Validate with mutagenesis (e.g., AKT1 T160A mutant reduces inhibition) .

Q. What experimental designs address off-target effects in cellular models?

  • Methodological Answer :

  • CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., AKT1) to confirm on-target activity.
  • Phosphoproteomics : SILAC-based profiling to identify signaling pathway perturbations.
  • Selectivity panels : Screen against 50+ kinases (Eurofins KinaseProfiler) to calculate selectivity scores (Gini coefficient >0.6 preferred) .

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